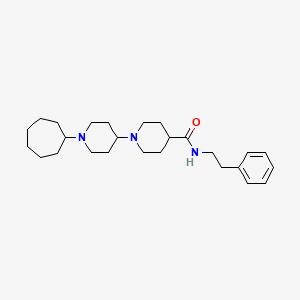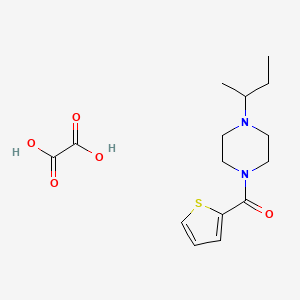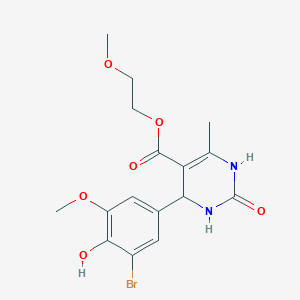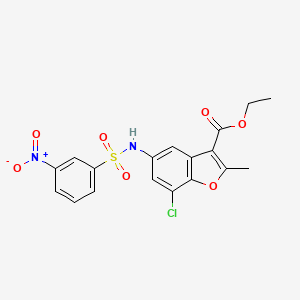![molecular formula C21H18ClN3O4 B5075931 (5E)-1-(4-chlorophenyl)-5-[4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5075931.png)
(5E)-1-(4-chlorophenyl)-5-[4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-(4-chlorophenyl)-5-[4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a morpholinyl group, and a benzylidene moiety attached to a pyrimidine-2,4,6-trione core
Preparation Methods
The synthesis of (5E)-1-(4-chlorophenyl)-5-[4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine-2,4,6-trione core can be synthesized through the condensation of urea with malonic acid derivatives under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Formation of the Benzylidene Moiety: The benzylidene moiety is formed through a Knoevenagel condensation reaction between the pyrimidine core and 4-(morpholin-4-yl)benzaldehyde in the presence of a base such as piperidine.
Final Product Isolation: The final product is isolated through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
(5E)-1-(4-chlorophenyl)-5-[4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene moiety to a benzyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and biochemical research.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-1-(4-chlorophenyl)-5-[4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biochemical effects. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
(5E)-1-(4-chlorophenyl)-5-[4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can be compared with other similar compounds such as:
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a different chemical structure and applications compared to the pyrimidine derivative.
Cetylpyridinium chloride and domiphen bromide: These compounds are structurally similar and have been studied for their potential to enhance the activity of other drugs.
The unique combination of the chlorophenyl, morpholinyl, and benzylidene groups in this compound sets it apart from these similar compounds, providing distinct chemical and biological properties.
Properties
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c22-15-3-7-17(8-4-15)25-20(27)18(19(26)23-21(25)28)13-14-1-5-16(6-2-14)24-9-11-29-12-10-24/h1-8,13H,9-12H2,(H,23,26,28)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCZPONYLGUDHZ-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5075856.png)
![3-chloro-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5075858.png)

![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5075875.png)
![2-[(12,12-Dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]isoindole-1,3-dione](/img/structure/B5075882.png)

METHANONE](/img/structure/B5075900.png)


![1-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5075906.png)
![Ethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5075909.png)
![11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5075946.png)

![2-chloro-1-[3-(2-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5075966.png)
